N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. The compound's relevance stems from its unique combination of functional groups, which may confer distinctive physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves a multi-step process starting with the formation of intermediate acetamides, followed by reactions with specific thiols or halides. For instance, compounds similar to the target molecule have been synthesized by reacting 2-chloro-N-phenylacetamide with different thiols, showcasing the versatility of this synthetic route (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including variations in halogen substitution, has been extensively studied. These molecules typically exhibit a 'V' shape, with intermolecular interactions such as hydrogen bonds and π interactions playing a significant role in their crystalline structure. Such structural characteristics are crucial for understanding the compound's reactivity and binding properties (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including cyclization and condensation, to form more complex structures. The introduction of functional groups such as nitro, thio, and halides into the benzimidazole core significantly influences the compound's chemical behavior and its potential as a precursor for further chemical modifications (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are determined by their molecular structure and substituents. These properties are crucial for the compound's applications in material science and pharmaceuticals. For example, the insertion of piperazine units into benzimidazole derivatives has been shown to significantly enhance aqueous solubility and oral absorption, highlighting the importance of structural modification (Shibuya et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O3S/c17-10-3-1-8(16(18,19)20)5-12(10)21-14(25)7-28-15-22-11-4-2-9(24(26)27)6-13(11)23-15/h1-6H,7H2,(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCLKICVOOQLHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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